4-Fluoro-2-(methylthio)benzaldehyde
Overview
Description
4-Fluoro-2-(methylthio)benzaldehyde is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a colorless liquid with a molecular formula of C8H7FOSS and a molecular weight of 200.26 g/mol. This compound is also known as 4-Fluoro-2-(methylsulfanyl)benzaldehyde or FMBA.
Mechanism of Action
The exact mechanism of action of 4-Fluoro-2-(methylthio)benzaldehyde is not fully understood. However, it is believed to act as a nucleophile in various reactions due to the presence of the thiol group. It can also undergo various reactions such as oxidation, reduction, and substitution reactions.
Biochemical and Physiological Effects:
The compound this compound has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit antibacterial and antifungal activity. It has also been shown to inhibit the growth of cancer cells in vitro.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 4-Fluoro-2-(methylthio)benzaldehyde in lab experiments is its ease of synthesis. It can be synthesized using simple and readily available starting materials. However, one of the limitations is its potential toxicity. It is important to handle this compound with care and follow proper safety protocols.
Future Directions
There are several possible future directions for research on 4-Fluoro-2-(methylthio)benzaldehyde. One direction is to explore its potential applications in the field of medicinal chemistry. It can be used as a starting material for the synthesis of novel drugs with improved efficacy and reduced toxicity. Another direction is to study its potential applications in the field of materials science. It can be used as a building block for the synthesis of new materials with unique properties. Finally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Scientific Research Applications
The compound 4-Fluoro-2-(methylthio)benzaldehyde has been extensively studied for its potential applications in various fields of science. One of the most promising applications is in the field of organic synthesis. It can be used as a building block for the synthesis of various other compounds. It has also been used as a starting material for the synthesis of biologically active compounds.
properties
IUPAC Name |
4-fluoro-2-methylsulfanylbenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FOS/c1-11-8-4-7(9)3-2-6(8)5-10/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCFSQQSXCAUVPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC(=C1)F)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70620577 | |
Record name | 4-Fluoro-2-(methylsulfanyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70620577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
183951-04-4 | |
Record name | 4-Fluoro-2-(methylsulfanyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70620577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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